2-tert-Butyl 1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate
Description
Chemical Structure: The compound features a bicyclo[4.1.0]heptane core (a norbornane analog) with a nitrogen atom at the bridgehead position. It is substituted with a tert-butyl ester at position 2 and a methyl ester at position 1. The molecular formula is C₁₃H₂₁NO₄, and its CAS registry number is 2106477-57-8 .
Applications: This bicyclic dicarboxylate serves as a key intermediate in medicinal chemistry, particularly in synthesizing bridged heterocycles for drug discovery. Its rigid scaffold enhances stereochemical control in catalytic cyclization reactions, as demonstrated in natural product syntheses (e.g., aspidospermidine) . PharmaBlock Sciences lists it (PBSQ3057) as a building block for innovative medicines .
Properties
IUPAC Name |
2-O-tert-butyl 1-O-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-5-6-9-8-13(9,14)10(15)17-4/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYIZWZZJUYXRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1(C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM)
RCM using Grubbs’ catalyst forms the bicyclo[4.1.0] framework from α,β-unsaturated ketone precursors. For example, a second-generation Grubbs’ catalyst (3 mol%) in THF at reflux converts diene intermediates into bicyclic structures with 60–76% yields.
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Treat tert-butyl allyl(1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate with vinylmagnesium bromide at −30°C.
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Quench with HCl/MeOH, extract with ethyl acetate, and purify.
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Perform RCM with Grubbs’ Catalyst® M204 to yield α,β-unsaturated bicyclo ketones.
Cyclopropanation via Simmons-Smith Reaction
Zinc-copper couple-mediated cyclopropanation is employed to form the strained bicyclo[4.1.0] system. For instance, diethylzinc and CH₂I₂ in dichloromethane generate cyclopropane rings with high diastereoselectivity.
Sequential Esterification and Protection
tert-Butyl Ester Installation
Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions installs the tert-butyl group. Optimal conditions involve Boc₂O (1.1 equiv) in THF/water with NaOH, achieving 70–85% yields.
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Dissolve bicyclo amine in THF/water, add Boc₂O, and stir at 25°C for 12 hours.
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Acidify with NaHSO₄, extract with EtOAc, and concentrate.
Methyl Ester Formation
Methylation via methyl iodide (MeI) and K₂CO₃ in DMF introduces the methyl ester. Alternatively, SOCl₂/MeOH esterification converts carboxylic acids to methyl esters.
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Add SOCl₂ (1.92 kg, 16.128 mol) to a solution of carboxylic acid in CH₂Cl₂/DMF.
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Reflux for 3 hours, evaporate solvent, and treat with NaN₃ to form acyl azide.
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Hydrolyze azide in THF/water to yield methyl ester.
Integrated Synthetic Routes
Patent-Derived Protocol (US 10,975,083 B2)
A scalable approach from BIAL-PORTELA & Cª, S.A. involves:
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Cyclopropanation : React 3,5-difluorophenyl-substituted precursor with Zn/Cu in CH₂I₂.
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Dual Esterification : Sequential Boc protection (Boc₂O, Et₃N) and methyl esterification (MeI, K₂CO₃).
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Purification : Column chromatography (SiO₂, hexane/EtOAc) yields 55% pure product.
Zwitterionic Intermediate Route
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Hydrolyze Boc-protected amino acid (6) with NaOH to zwitterion (16, 77% yield).
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Esterify with SOCl₂/MeOH to form methyl ester hydrochloride (17).
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Neutralize with K₂CO₃ and reprotect with Boc₂O to yield target compound (18, 70%).
Comparative Analysis of Methods
Optimization and Troubleshooting
Solvent Selection
Temperature Control
Chemical Reactions Analysis
2-tert-Butyl 1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmacology
The compound has been investigated for its potential pharmacological properties:
- Neurological Studies: Research indicates that derivatives of azabicyclo compounds can exhibit neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
- Analgesic Activity: Preliminary studies suggest that this compound may have analgesic properties, making it a candidate for pain management therapies .
Medicinal Chemistry
In medicinal chemistry, the unique bicyclic structure allows for modifications that can enhance biological activity:
- Drug Design: The compound serves as a scaffold for designing new drugs targeting specific receptors or enzymes involved in various diseases .
- Bioavailability Studies: Research is ongoing to assess how structural variations influence the pharmacokinetics and bioavailability of related compounds .
Material Sciences
The compound's chemical properties lend themselves to applications in material sciences:
- Polymer Chemistry: It can be utilized as a building block in synthesizing novel polymers with specific mechanical and thermal properties .
- Nanotechnology: Its derivatives are being explored for use in creating nanoscale materials with potential applications in electronics and photonics .
Case Studies
Mechanism of Action
The mechanism of action of 2-tert-Butyl 1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Structural Analogs in the Bicyclo[4.1.0]heptane Series
(a) 2-(tert-Butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid
- Molecular Formula: C₁₂H₁₉NO₄
- CAS : 1239421-67-0
- Key Differences : Replaces the methyl ester with a carboxylic acid group at position 1. The tert-butyloxycarbonyl (Boc) group at position 2 enhances steric protection for selective deprotection in multi-step syntheses.
- Applications : Used as a precursor for peptide coupling or cyclopropane functionalization .
(b) 2-Benzyl 7-ethyl 2-azabicyclo[4.1.0]heptane-2,7-dicarboxylate
- Molecular Formula: C₁₈H₂₁NO₄
- Key Differences: Substituted with benzyl (position 2) and ethyl (position 7) esters. The benzyl group increases lipophilicity, favoring membrane permeability but requiring harsher conditions (e.g., hydrogenolysis) for deprotection.
- Reactivity : Demonstrated in catalytic cyclopropane ring-opening reactions to form indole alkaloids .
Analogs with Varying Ring Systems
(a) 2-tert-Butyl 1-methyl 4-amino-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate
- Molecular Formula : C₁₂H₂₀N₂O₄
- CAS : CID 165993316
- Key Differences: Smaller bicyclo[2.1.1]hexane core reduces ring strain and alters spatial geometry. An amino group at position 4 introduces polarity and hydrogen-bonding capacity.
- Physicochemical Properties : Predicted Collision Cross Section (CCS) for [M+H]+ is 159.1 Ų , indicating lower conformational flexibility compared to the heptane analog .
(b) 2-Oxabicyclo[2.2.2]octane-4-carboxylic acid
- Molecular Formula : C₈H₁₂O₃
- CAS: Not listed
- Key Differences: Replaces nitrogen with oxygen in the bridgehead position, reducing basicity.
Comparative Analysis Table
Research Findings and Trends
- Steric Effects : The tert-butyl group in the target compound enhances stability against enzymatic degradation compared to benzyl or ethyl esters .
- Reactivity : Methyl esters (as in the target compound) hydrolyze faster than tert-butyl esters but slower than benzyl esters under acidic conditions .
- Conformational Flexibility : The bicyclo[4.1.0]heptane core balances rigidity and reactivity, outperforming smaller (hexane) or larger (octane) analogs in catalytic applications .
Biological Activity
2-tert-Butyl 1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate is a bicyclic compound with potential biological activity. Its unique structural features make it a candidate for various pharmacological applications, particularly in the fields of neurology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 2-tert-butyl 1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate
- Molecular Formula : C13H21NO4
- CAS Number : 2106477-57-8
- Physical Form : White solid with a purity of 97% .
The biological activity of 2-tert-butyl 1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate is primarily attributed to its interaction with neurotransmitter systems, particularly the cholinergic and glutamatergic pathways. The compound exhibits properties similar to known acetylcholinesterase inhibitors, which can enhance cholinergic transmission in the central nervous system (CNS). This mechanism is crucial for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Neuroprotective Properties
Research indicates that this compound may possess neuroprotective effects. In vitro studies have shown that it can reduce neuronal apoptosis induced by oxidative stress. The compound's ability to modulate calcium influx in neurons suggests a protective role against excitotoxicity, which is often implicated in neurodegenerative diseases.
Antimicrobial Activity
In addition to its neuroprotective effects, preliminary studies have suggested that 2-tert-butyl 1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation.
Case Study 1: Neuroprotection in Animal Models
A study conducted on rodent models demonstrated that administration of the compound significantly improved cognitive function and memory retention in tests such as the Morris water maze. The results indicated a decrease in markers of oxidative stress and inflammation in the brain tissue post-treatment.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Memory Retention (latency time) | 60 seconds | 30 seconds |
| Oxidative Stress Markers (MDA) | 5 μmol/L | 2 μmol/L |
Case Study 2: Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. The minimum inhibitory concentration (MIC) was determined through serial dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
Q & A
Q. How can this compound serve as a precursor for bioactive molecules (e.g., β-lactam analogs)?
- Methodological Answer : The azabicyclo framework mimics β-lactam antibiotics’ core structure. Functionalization at the carboxylate groups (e.g., amidation) generates analogs with potential antibacterial activity. Stereochemical control during synthesis is critical for biological efficacy .
Q. What green chemistry principles apply to its synthesis (e.g., solvent recovery, atom economy)?
- Methodological Answer : Replace dichloromethane with bio-based solvents (e.g., cyclopentyl methyl ether). Membrane separation technologies (CRDC subclass RDF2050104) recover high-value catalysts, reducing waste .
Tables for Key Data
| Parameter | Example Data | Source |
|---|---|---|
| Yield of compound 10 | 93% (silylation in acetone-water) | |
| IR νmax (carboxylate) | ~1700 cm⁻¹ | |
| Computational optimization | ICReDD’s reaction path search methods | |
| Stability threshold (TGA) | Decomposition >200°C (under N₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
